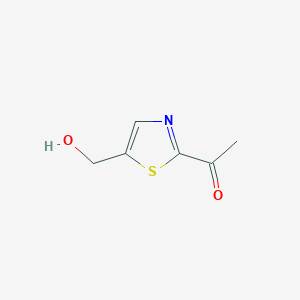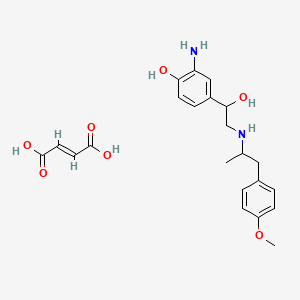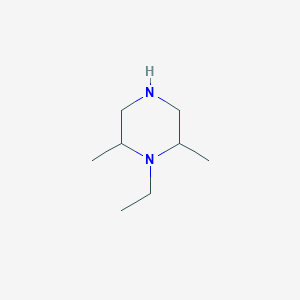![molecular formula C8H12F3NO2 B12090701 9-(Trifluoromethyl)-3-oxa-7-azabicyclo[3.3.1]nonan-9-ol CAS No. 1375473-70-3](/img/structure/B12090701.png)
9-(Trifluoromethyl)-3-oxa-7-azabicyclo[3.3.1]nonan-9-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-(Trifluoromethyl)-3-oxa-7-azabicyclo[3.3.1]nonan-9-ol is a complex organic compound characterized by its unique bicyclic structure. This compound is notable for its trifluoromethyl group, which imparts distinct chemical properties, making it a subject of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-(Trifluoromethyl)-3-oxa-7-azabicyclo[3.3.1]nonan-9-ol typically involves the reaction of a 9-azabicyclo[3.3.1]nonan-3-one derivative with hydrogen in the presence of a ruthenium catalyst . This method is cost-effective and yields the desired compound with high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of advanced catalytic systems and optimized reaction conditions ensures high yield and purity, making it suitable for various applications in pharmaceuticals and agrochemicals.
Análisis De Reacciones Químicas
Types of Reactions
9-(Trifluoromethyl)-3-oxa-7-azabicyclo[3.3.1]nonan-9-ol undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various derivatives.
Reduction: Reduction reactions often involve the use of sodium borohydride or other reducing agents.
Substitution: The trifluoromethyl group can be substituted under specific conditions to yield different products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride is frequently used as a reducing agent.
Substitution: Various halogenating agents can be used to substitute the trifluoromethyl group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction typically produces alcohols.
Aplicaciones Científicas De Investigación
9-(Trifluoromethyl)-3-oxa-7-azabicyclo[3.3.1]nonan-9-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure makes it useful in studying enzyme interactions and protein binding.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 9-(Trifluoromethyl)-3-oxa-7-azabicyclo[3.3.1]nonan-9-ol exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to bind to enzymes and receptors, influencing various biochemical pathways. This interaction can modulate enzyme activity, leading to desired therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
9-(Trifluoromethyl)-3-azabicyclo[3.3.1]nonan-9-ol: This compound is structurally similar but lacks the oxa group.
9-(Trifluoromethyl)-3-oxa-7-azabicyclo[3.3.1]nonan-9-one: This derivative has a ketone group instead of an alcohol group.
Uniqueness
The presence of both the trifluoromethyl and oxa groups in 9-(Trifluoromethyl)-3-oxa-7-azabicyclo[3.3.1]nonan-9-ol imparts unique chemical properties, making it more versatile in various applications compared to its similar compounds.
Propiedades
Número CAS |
1375473-70-3 |
|---|---|
Fórmula molecular |
C8H12F3NO2 |
Peso molecular |
211.18 g/mol |
Nombre IUPAC |
9-(trifluoromethyl)-3-oxa-7-azabicyclo[3.3.1]nonan-9-ol |
InChI |
InChI=1S/C8H12F3NO2/c9-8(10,11)7(13)5-1-12-2-6(7)4-14-3-5/h5-6,12-13H,1-4H2 |
Clave InChI |
LDSGSTMOMUNVJM-UHFFFAOYSA-N |
SMILES canónico |
C1C2COCC(C2(C(F)(F)F)O)CN1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![7-Ethoxybenzo[d]thiazol-2(3H)-one](/img/structure/B12090644.png)









